molecular formula C7H11N3O B1419388 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole CAS No. 936940-68-0

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole

Cat. No. B1419388
M. Wt: 153.18 g/mol
InChI Key: DIYORNGAPDTTKE-UHFFFAOYSA-N
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Description

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is a compound with the molecular formula C7H11N3O and a molecular weight of 153.18 . It is a liquid at room temperature . The compound has attracted the attention of scientists from various fields.


Synthesis Analysis

The synthesis of compounds like 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The structure of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is a liquid at room temperature . It has a molecular weight of 153.18 .

Scientific Research Applications

Synthesis and Biological Predictions

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is involved in the formation of novel bicyclic systems. One study synthesized these compounds via a one-pot condensation process and predicted their biological activity using PASS prediction. The structures were confirmed by various methods including IR, 1H NMR, and liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008).

Antimicrobial Activity

Several studies have reported the synthesis of derivatives containing 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole and their antimicrobial properties. For instance, derivatives with the piperidine or pyrrolidine ring exhibited strong antimicrobial activity, as evidenced by structure–activity studies (Krolenko, Vlasov, & Zhuravel, 2016).

Anticancer Applications

The compound has been incorporated into the synthesis of anticancer agents. One study synthesized derivatives containing a tetrahydropyridine moiety and evaluated their anticancer activities, finding moderate cytotoxicity in breast cancer cell lines (Redda & Gangapuram, 2007).

Coordination Polymers

Research has also explored the use of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole in the synthesis of coordination polymers, showing potential applications in luminescent sensing and magnetic susceptibility measurements (Ding et al., 2017).

Insecticidal Activity

The compound has been used in the synthesis of insecticidal agents. A study showed that certain derivatives grafted on chitosan and polymethyl methacrylate exhibited good insecticidal activity against the cotton leafworm (Elbarbary et al., 2021).

Antitubercular Potential

Derivatives of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole have been synthesized and evaluated for their antitubercular activity. A study indicated moderate to good antitubercular activity for these compounds (Joshi et al., 2015)

Synthesis and Characterization

Various studies have focused on synthesizing and characterizing derivatives of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole, revealing their structural properties and potential applications in various fields (Maftei et al., 2013).

Antibacterial and Anticancer Agents

Some derivatives have been developed as potential antibacterial and anticancer agents, demonstrating efficacy in inhibiting the growth of specific bacteria and cancer cell lines (Lee, Choa, Cho, & Oh, 2004).

Fungicide Activity

Research into the fungicide activity of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole derivatives has been conducted, although results have varied depending on the specific derivative and target species (Zhi, 2004).

Antiviral Activity

This compound has also been investigated for its antiviral properties. A study showed the potential of a derivative as an orally bioavailable inhibitor of human rhinovirus (Patick et al., 2005).

properties

IUPAC Name

3-methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-7(10-11-9-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYORNGAPDTTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672390
Record name 3-Methyl-4-(pyrrolidin-2-yl)-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole

CAS RN

936940-68-0
Record name 3-Methyl-4-(2-pyrrolidinyl)-1,2,5-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-(pyrrolidin-2-yl)-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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